molecular formula C32H40O4 B13808487 1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- CAS No. 61377-19-3

1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-

Cat. No.: B13808487
CAS No.: 61377-19-3
M. Wt: 488.7 g/mol
InChI Key: AZGREPHORDYXEK-UHFFFAOYSA-N
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Description

1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- is a complex organic compound with a unique structure It features a cyclobutanedione core with two bulky substituents, each containing a bis(1,1-dimethylethyl) group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- typically involves the condensation of 3,4-bis(diphenylmethylene)-1,2-cyclobutanedione with appropriate reagents under specific conditions. For example, condensations with o-phenylenediamine under ionic and radical reaction conditions have been reported . These reactions yield products such as 1,2-bis(diphenylmethylene)-1,2-dihydrocyclobuta[b]quinoxaline and 7,8-bis(diphenylmethylene)-7,8-dihydrobenzo[b][1,4]diazocine-6,9(5H,10H)-dione .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. the principles of organic synthesis and reaction optimization would apply to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for reactions involving this compound include o-phenylenediamine and other nucleophiles or electrophiles that can interact with the carbonyl groups. Reaction conditions may vary, but ionic and radical conditions have been explored .

Major Products

The major products of reactions involving this compound depend on the specific reagents and conditions used. Examples include dihydrocyclobuta[b]quinoxaline and dihydrobenzo[b][1,4]diazocine derivatives .

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties.

    Biology and Medicine:

Mechanism of Action

The mechanism of action for this compound would depend on the specific context in which it is used. Generally, its reactivity would be influenced by the presence of carbonyl groups and the steric effects of the bulky substituents. These features could affect how it interacts with other molecules, potentially influencing pathways and molecular targets in chemical or biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]- is unique due to its combination of a cyclobutanedione core with two bulky, substituted cyclohexadienone rings. This structure imparts distinct steric and electronic properties, making it a valuable compound for specialized applications in research and potentially in industry.

Properties

CAS No.

61377-19-3

Molecular Formula

C32H40O4

Molecular Weight

488.7 g/mol

IUPAC Name

3,4-bis(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclobutane-1,2-dione

InChI

InChI=1S/C32H40O4/c1-29(2,3)19-13-17(14-20(25(19)33)30(4,5)6)23-24(28(36)27(23)35)18-15-21(31(7,8)9)26(34)22(16-18)32(10,11)12/h13-16H,1-12H3

InChI Key

AZGREPHORDYXEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C(=O)C2=O)C=C(C1=O)C(C)(C)C

Origin of Product

United States

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